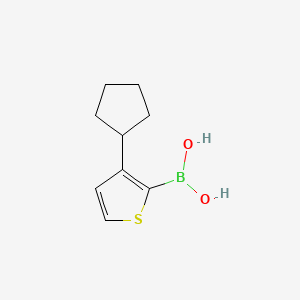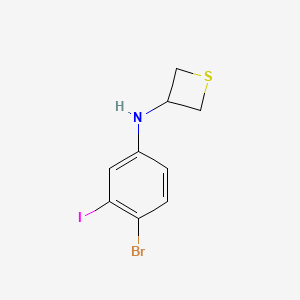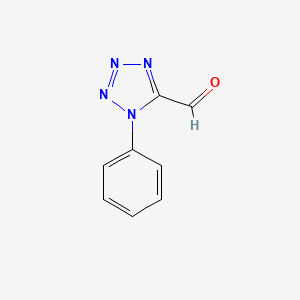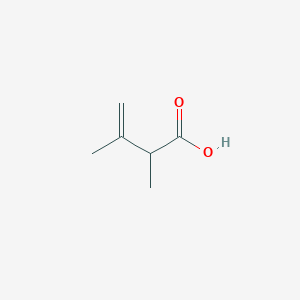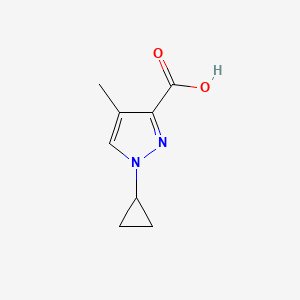![molecular formula C10H11IO B13338437 trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
trans-[2-(4-Iodophenyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative. The compound features a cyclopropyl ring substituted with a 4-iodophenyl group and a hydroxymethyl group. This unique structure imparts interesting chemical and physical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable alkene precursor followed by iodination and reduction steps. One common method includes:
Cyclopropanation: The starting material, such as styrene, undergoes cyclopropanation using a diazo compound in the presence of a transition metal catalyst like rhodium or copper.
Iodination: The resulting cyclopropyl compound is then iodinated using iodine or an iodine-containing reagent under mild conditions.
Reduction: The final step involves the reduction of the intermediate to yield ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and iodination steps to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: ((1R,2R)-2-(4-Carboxyphenyl)cyclopropyl)methanol.
Reduction: ((1R,2R)-2-Phenylcyclopropyl)methanol.
Substitution: ((1R,2R)-2-(4-Aminophenyl)cyclopropyl)methanol.
Wissenschaftliche Forschungsanwendungen
((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl ring and iodophenyl group can influence the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- ((1R,2R)-2-Phenylcyclopropyl)methanol
- ((1R,2R)-2-(4-Bromophenyl)cyclopropyl)methanol
- ((1R,2R)-2-(4-Chlorophenyl)cyclopropyl)methanol
Comparison:
Uniqueness: The presence of the iodine atom in ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
Reactivity: The iodophenyl group can undergo specific reactions that are not possible with phenyl or other halogen-substituted phenyl groups, providing distinct synthetic advantages.
Eigenschaften
Molekularformel |
C10H11IO |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
[(1R,2R)-2-(4-iodophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11IO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1 |
InChI-Schlüssel |
PTSGLUWJCUTITI-WPRPVWTQSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)I)CO |
Kanonische SMILES |
C1C(C1C2=CC=C(C=C2)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile](/img/structure/B13338364.png)
![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)
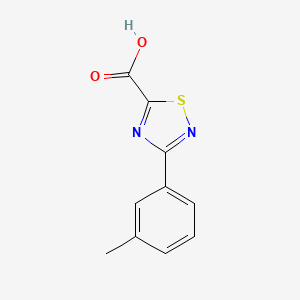
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)
